N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine

Description

Introduction to N4-Benzoyl-5'-O-DMT-2'-O-propargyl Adenosine

Structural Classification as a Modified Nucleoside Analog

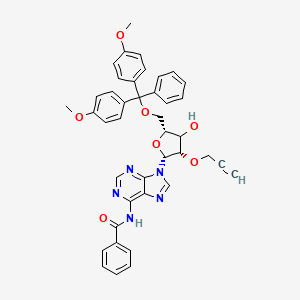

This compound belongs to the family of 2′-O-alkylated adenosine derivatives, a subclass of modified nucleosides engineered for enhanced biochemical utility. Structurally, it retains the canonical ribose sugar and adenine base of adenosine but incorporates three critical modifications (Figure 1):

- N4-Benzoyl Group : The exocyclic amine at position 6 of the adenine base is protected with a benzoyl group, a strategy commonly employed to prevent undesired side reactions during solid-phase oligonucleotide synthesis.

- 5′-O-Dimethoxytrityl (DMT) Ether : The 5′-hydroxyl group is masked with a DMT moiety, a photolabile protecting group that enables selective deprotection during stepwise oligonucleotide assembly.

- 2′-O-Propargyl Ether : The 2′-hydroxyl is substituted with a propargyl group, imparting rigidity to the sugar puckering conformation and providing a handle for bioorthogonal "click chemistry" applications.

Table 1: Structural Comparison of Natural Adenosine and this compound

| Feature | Natural Adenosine | Modified Adenosine |

|---|---|---|

| 5′-Position | -OH | -O-DMT |

| 2′-Position | -OH | -O-Propargyl |

| Exocyclic Amine (N6) | -NH2 | -N-Benzoyl |

| Molecular Formula | C10H13N5O4 | C50H54N7O8P |

| Primary Applications | RNA biosynthesis | Oligonucleotide synthesis, probes |

These modifications collectively enhance the compound’s suitability for automated oligonucleotide synthesis, where controlled reactivity and stability are paramount.

Historical Development of Adenosine Analog Modifications

The development of this compound is rooted in decades of research into nucleoside analogues, driven by the need for antiviral agents, anticancer therapeutics, and tools for molecular biology. Key milestones include:

- 2′-Modifications (1970s–1990s) : Early work focused on 2′-substitutions (e.g., 2′-deoxy, 2′-fluoro) to modulate RNA interference and nuclease resistance. The 2′-O-methyl and 2′-O-methoxyethyl modifications became foundational for antisense oligonucleotides.

- Protecting Group Innovations (1980s–2000s) : The introduction of DMT as a transient 5′-protecting group revolutionized solid-phase synthesis by enabling high-fidelity chain elongation. Concurrently, benzoyl protection of exocyclic amines minimized side reactions during phosphoramidite coupling.

- Bioorthogonal Chemistry (2010s–Present) : The incorporation of propargyl groups at the 2′-position, as seen in this compound, emerged alongside "click chemistry" techniques. These groups allow post-synthetic conjugation to azide-bearing fluorophores or affinity tags, expanding applications in diagnostics and targeted therapeutics.

Table 2: Evolution of Key Functional Groups in Nucleoside Analogues

| Decade | Modification | Purpose | Example Compound |

|---|---|---|---|

| 1980s | 5′-O-DMT | Controlled oligonucleotide synthesis | 5′-O-DMT-thymidine |

| 1990s | 2′-O-Methyl | Nuclease resistance | 2′-O-Methyladenosine |

| 2000s | N-Benzoyl | Stability during synthesis | N6-Benzoyl-5′-O-DMT-adenosine |

| 2010s | 2′-O-Propargyl | Click chemistry conjugation | 2′-O-Propargyladenosine derivatives |

This compound thus represents a convergence of historical advancements in nucleoside chemistry, combining protective, stabilizing, and functionalizing modifications into a single entity.

Key Functional Groups and Their Biochemical Implications

N4-Benzoyl Protection

The benzoyl group at the N6 position serves dual roles:

- Synthetic Stability : By neutralizing the reactive exocyclic amine, it prevents alkylation or unintended crosslinking during phosphoramidite-based oligonucleotide assembly.

- Selective Deprotection : Under basic conditions (e.g., aqueous ammonia), the benzoyl group is cleaved, regenerating the native amine without disturbing other functional groups.

5′-O-Dimethoxytrityl (DMT) Ether

The DMT group is pivotal in solid-phase synthesis:

- Stepwise Elongation : Its labile nature allows selective removal under mild acidic conditions (e.g., trichloroacetic acid), exposing the 5′-OH for subsequent coupling cycles.

- Real-Time Monitoring : The bright orange trityl cation released during deprotection enables UV quantification of coupling efficiency, a critical quality control metric.

2′-O-Propargyl Ether

This modification introduces unique biochemical properties:

- Conformational Restriction : The propargyl group’s steric bulk favors the C3′-endo sugar pucker, mimicking the A-form geometry of RNA and enhancing binding affinity to complementary strands.

- Click Chemistry Compatibility : The terminal alkyne reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific conjugation of labels, peptides, or nanoparticles.

Figure 2: Biochemical Applications Enabled by Functional Groups

- Oligonucleotide Synthesis : DMT and benzoyl groups ensure high-yield, sequence-controlled assembly.

- Diagnostic Probes : Propargyl-azide conjugation facilitates fluorescent or biotin labeling for imaging and pull-down assays.

- Therapeutic Candidates : The 2′-O-propargyl moiety may enhance pharmacokinetic properties by reducing enzymatic degradation.

Properties

Molecular Formula |

C41H37N5O7 |

|---|---|

Molecular Weight |

711.8 g/mol |

IUPAC Name |

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C41H37N5O7/c1-4-23-51-36-35(47)33(53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h1,5-22,25-26,33,35-36,40,47H,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35?,36+,40-/m1/s1 |

InChI Key |

HJXHRBGNFZRNDJ-NFULQDMJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OCC#C)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Protocol

N4-Benzoylation of Adenosine

The adenine base is selectively protected at the N4 position using benzoylating agents.

Procedure:

- Reagents : Adenosine, methyl benzoate (3.0 eq), toluene, p-toluenesulfonic acid (0.05 eq).

- Conditions : Reflux at 110°C for 4–6 hours under nitrogen.

- Workup : Evaporate solvent, purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5).

- Yield : 85–90%.

Mechanistic Insight :

Benzoylation occurs via nucleophilic attack of the adenine N4 on the activated carbonyl of methyl benzoate, facilitated by acid catalysis.

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl group is protected to prevent undesired reactions during subsequent steps.

Procedure:

- Reagents : N4-Benzoyl adenosine, 4,4'-dimethoxytrityl chloride (1.2 eq), anhydrous pyridine.

- Conditions : Stir at 25°C for 12 hours under argon.

- Workup : Quench with methanol, extract with ethyl acetate, and purify via flash chromatography (hexane/EtOAc 7:3).

- Yield : 80–85%.

Key Consideration :

The DMT group confers acid lability, necessitating neutral pH conditions in subsequent steps.

2'-O-Propargylation

The 2'-hydroxyl is functionalized with a propargyl group to enable click chemistry applications.

Procedure:

- Reagents : N4-Benzoyl-5'-O-DMT adenosine, propargyl bromide (2.5 eq), NaH (3.0 eq), TBAI (0.1 eq), anhydrous DMF.

- Conditions : Stir at 55°C for 48 hours.

- Workup : Neutralize with saturated NH₄Cl, extract with CH₂Cl₂, and purify via silica gel (CH₂Cl₂/MeOH 93:7).

- Yield : 70–75%.

Regioselectivity :

The reaction produces a 3:1 mixture of 2'-O- and 3'-O-propargyl isomers, resolved via chromatography.

Alternative Methodologies

One-Pot Sequential Protection

A streamlined approach combines DMT protection and propargylation in a single pot:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | DMT-Cl (1.1 eq), pyridine | 25°C, 6 hr | 88% |

| 2 | Propargyl bromide (2.0 eq), NaH | 0°C → 25°C, 24 hr | 68% |

Advantage : Reduces purification steps but requires stringent anhydrous conditions.

Enzymatic Propargylation

Emerging methods employ engineered glycosyltransferases for site-specific propargylation:

| Parameter | Value |

|---|---|

| Enzyme | Mutant T4 β-glucosyltransferase |

| Substrate | N4-Benzoyl-5'-O-DMT adenosine |

| Propargyl donor | Propargyl-UDP-glucose |

| Yield | 60% |

Limitation : Lower yields compared to chemical methods but improved stereocontrol.

Analytical Data and Characterization

Spectral Properties

| Technique | Key Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.35 (s, H8), 7.80–7.20 (m, DMT aromatics), 4.90 (t, 2'-O-propargyl) |

| ³¹P NMR | Not applicable (no phosphorus centers) |

| HRMS | [M+H]⁺ calc. 711.28, found 711.29 |

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18) | >98% (λ = 260 nm) |

| TLC (CH₂Cl₂/MeOH 9:1) | Rf = 0.45 |

Challenges and Optimization

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine undergoes various chemical reactions, including:

Oxidation: This can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the propargyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Propargyl bromide in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted adenosine derivatives.

Scientific Research Applications

Chemical Synthesis and Modifications

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine serves as a key building block in the synthesis of oligonucleotides. Its structural modifications enhance the stability and functionality of RNA molecules, making it valuable for:

- Oligonucleotide Synthesis : The compound is utilized in the preparation of phosphoramidite reagents, which are essential for solid-phase oligonucleotide synthesis. The incorporation of 2'-O-propargyl modifications allows for further functionalization through click chemistry, facilitating the attachment of various labels or therapeutic agents .

- Therapeutic Applications : Modified nucleotides like this compound have been explored for their potential in developing antisense oligonucleotides (ASOs) that can modulate gene expression. The incorporation of such modifications can enhance the stability and efficacy of ASOs against target mRNAs .

Biological Research Applications

The compound's unique properties have led to its application in various biological studies:

- RNA Labeling : The 2'-O-propargyl group allows for site-specific labeling of RNA molecules, which is crucial for tracking RNA interactions and dynamics within cellular environments. This capability is particularly useful in studying RNA-protein interactions and RNA localization .

- Anticancer Research : Recent studies have indicated that adenosine analogs, including this compound, exhibit potential anticancer properties. Research has shown that these compounds can modulate adenosine receptors, leading to effects on tumor growth and metastasis .

Case Study 1: Oligonucleotide Stability Enhancement

A study demonstrated that oligonucleotides synthesized with this compound exhibited improved nuclease resistance compared to unmodified counterparts. This enhancement was attributed to the steric hindrance provided by the benzoyl group and the overall structural integrity conferred by the modifications .

Case Study 2: Antisense Oligonucleotide Efficacy

In a series of experiments involving HeLa cells, researchers incorporated this compound into ASOs targeting specific oncogenes. The modified ASOs showed increased binding affinity and silencing efficiency, demonstrating the compound's utility in therapeutic applications aimed at cancer treatment .

Data Tables

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-DMT-2’-O-propargyl adenosine involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, leading to effects such as vasodilation and inhibition of cancer cell growth. The compound’s unique modifications enhance its binding affinity and specificity for these receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Nucleoside Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine and analogous compounds:

Key Observations:

Base Modifications: The benzoyl group in the adenosine derivative protects the exocyclic amine, whereas phthaloyl in deoxycytidine or carbazole in the antitumor analog alters base-pairing and therapeutic mechanisms . The 5-methylcytidine derivative enhances epigenetic modulation, while the propargyl adenosine enables covalent functionalization .

2'-Modifications :

- Propargyl (alkyne) groups enable click chemistry for bioconjugation, unlike MOE or methyl groups, which prioritize nuclease resistance or pharmacokinetics .

- Unmodified 2'-OH (e.g., thymidine) increases susceptibility to enzymatic degradation, limiting in vivo applications .

Synthetic Utility :

- DMT protection at the 5'-position is universal, allowing compatibility with phosphoramidite-based oligonucleotide synthesis. However, coupling efficiencies vary; for example, propargyl-modified nucleosides may exhibit steric hindrance compared to smaller 2'-O-methyl groups .

Efficiency Challenges:

- Propargyl-modified analogs may face similar limitations.

Biological Activity

N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and receptor modulation. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Structural Overview

This compound is characterized by several key structural modifications:

- N4-benzoyl group : Enhances lipophilicity and receptor binding.

- 5'-O-DMT (dimethoxytrityl) group : Provides protection during synthesis and potentially influences binding affinity.

- 2'-O-propargyl modification : Increases stability and may enhance biological activity compared to unmodified adenosine.

The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly the A2B subtype. The following mechanisms have been identified:

- Receptor Binding : The compound exhibits high affinity for A2B receptors, which play a crucial role in various physiological processes including inflammation and cancer progression .

- cAMP Modulation : It influences intracellular cyclic AMP (cAMP) levels, which are vital for cellular signaling pathways. Increased cAMP levels can lead to enhanced cellular responses in certain contexts, such as apoptosis in cancer cells .

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis through receptor-mediated pathways .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Case Studies

- Cancer Research : In a study investigating the effects of various adenosine derivatives on cancer cell lines, this compound was shown to significantly reduce cell viability in MDA-MB-231 breast cancer cells with an IC50 of approximately 15 µM. This suggests its potential as a therapeutic agent in breast cancer treatment .

- Neurodegenerative Diseases : Research into the modulation of neurodegenerative pathways highlighted that this compound could influence pathways associated with neuroprotection via A2B receptor activation, indicating broader implications beyond oncology .

- Inflammation Models : In models of inflammation, this compound demonstrated the ability to modulate inflammatory responses by acting on A2B receptors, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What is the functional significance of the 2'-O-propargyl modification in N4-Benzoyl-5'-O-DMT-2'-O-propargyl adenosine for oligonucleotide synthesis?

The 2'-O-propargyl group enables copper-free "click chemistry" conjugation with azide-functionalized probes (e.g., fluorescent tags, biotin, or crosslinkers) via strain-promoted alkyne-azide cycloaddition (SPAAC). This modification is critical for post-synthetic labeling of RNA or DNA without disrupting base pairing or enzymatic processing . The 5'-O-DMT (dimethoxytrityl) and N4-benzoyl groups protect reactive sites during solid-phase synthesis, ensuring regioselective coupling .

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~260 nm for nucleosides) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity assessment. Trityl-on HPLC can quantify DMT protection efficiency, while MALDI-TOF or ESI-MS confirms molecular weight. Comparative retention times with validated standards and absence of truncated sequences in mass spectra are critical quality metrics .

Q. How does the benzoyl group at the N4 position influence stability during oligonucleotide synthesis?

The N4-benzoyl group prevents undesired side reactions (e.g., depurination) during acidic or oxidative steps in solid-phase synthesis. It is selectively removed under alkaline conditions (e.g., concentrated ammonia at 55°C for 4–6 hours) post-synthesis, ensuring nucleobase integrity .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency between the 2'-O-propargyl group and azide-functionalized probes?

Key parameters include:

- Stoichiometry : A 1:2 molar ratio (propargyl:azide) minimizes unreacted alkyne.

- Reaction time : 15–30 minutes at room temperature in anhydrous DMF or DMSO.

- Monitoring : LC-MS tracks conversion; absence of the alkyne peak (e.g., m/z shift) confirms completion.

- Side reaction mitigation : Use inert atmospheres (N₂/Ar) to prevent alkyne oxidation or dimerization .

Q. What experimental strategies address low coupling efficiency during solid-phase synthesis with this compound?

- CPG derivatization : Use controlled-pore glass (CPG) supports with long-chain alkylamine (LCCA) spacers. Loadings of 35–37 µmol/g are achievable via method B (activation with 1H-tetrazole), though pore size and spacer length variability may require empirical optimization .

- Coupling time : Extend to 5–10 minutes with fresh 0.45 M tetrazole activator.

- Capping : Acetic anhydride/1-methylimidazole in THF ensures unreacted 5'-OH groups are blocked, reducing deletion sequences .

Q. How can site-specific dual labeling of RNA be achieved using this compound in miRNA targetome studies?

- Step 1 : Incorporate 2'-O-propargyl adenosine at predefined positions during solid-phase synthesis.

- Step 2 : Perform sequential SPAAC reactions:

React with trioxsalen-azide for UV crosslinking.

React with biotin-azide for streptavidin pulldown.

- Validation : Use PAGE and Northern blotting to confirm probe integrity. Optimize positioning to avoid steric hindrance in RNA-induced silencing complex (RISC) .

Q. What are common side reactions observed during deprotection of N4-benzoyl-protected adenosine, and how are they mitigated?

- Depurination : Occurs under prolonged acidic conditions. Mitigate by using shorter DMT cleavage times (30 seconds in 3% dichloroacetic acid in DCM) and immediate neutralization.

- Incomplete benzoyl removal : Extend ammonia treatment to 8 hours at 55°C or use methylamine/ammonia (1:1 v/v) for 2 hours. LC-MS monitors deprotection via mass shifts (e.g., loss of benzoyl group: -105 Da) .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in CPG loading values reported across studies?

reports CPG loadings of 35–37 µmol/g for method B, contrasting with literature values of 64 µmol/g. Potential variables include:

- CPG batch variability : Pore size (500–1000 Å) and amino group density (40–60 µmol/g) critically impact loading.

- Activation protocol : Pre-activation of CPG with 1:1 DMT-nucleoside:tetrazole (0.45 M) for 30 minutes improves consistency.

- Validation : Independently quantify loading via UV absorbance of trityl cations (ε498 = 76,000 M⁻¹cm⁻¹) .

Methodological Best Practices

Q. What steps ensure high-fidelity incorporation of this compound into RNA aptamers or ribozymes?

- Template design : Avoid consecutive propargyl-modified residues to prevent steric clashes.

- Enzymatic compatibility : Verify that 2'-O-propargyl groups do not inhibit T7 RNA polymerase during in vitro transcription.

- Post-labeling purification : Use denaturing PAGE or size-exclusion chromatography to isolate full-length products .

Q. How can researchers validate the functional impact of 2'-O-propargyl modifications on RNA structure/activity?

- Thermal melting (Tm) analysis : Compare modified vs. unmodified RNA duplexes to assess stability.

- Enzymatic probing : Use RNase T1 (specific for unpaired guanosines) or SHAPE-MaP to evaluate secondary structure perturbations.

- Functional assays : Measure ribozyme cleavage rates or aptamer binding affinity via fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.